6-(Azidomethyl)oxane-2,3,4,5-tetrol
Description
6-(Azidomethyl)oxane-2,3,4,5-tetrol, systematically named 6-azido-6-deoxy-α-D-glucopyranose (IUPAC: (2S,3R,4S,5S,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol), is a chemically modified monosaccharide derived from glucose. Its structure features a pyranose ring (oxane) with hydroxyl groups at positions 2, 3, 4, and 5, and an azidomethyl (-CH₂N₃) group replacing the hydroxyl at position 6 . This substitution introduces unique reactivity, particularly in bioorthogonal "click chemistry" applications, making it valuable for biochemical labeling and drug development . Its molecular formula is C₆H₁₁N₃O₅, with a molecular weight of 205.169 g/mol .
Properties
IUPAC Name |
6-(azidomethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRUUHRGSJVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azidomethyl)oxane-2,3,4,5-tetrol typically involves the azidation of a suitable precursor, such as 6-chloromethyl-oxane-2,3,4,5-tetrol. The reaction is carried out under mild conditions using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 6-(Azidomethyl)oxane-2,3,4,5-tetrol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the azidation process .
Chemical Reactions Analysis
Types of Reactions
6-(Azidomethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2) and Palladium Catalyst (Pd/C): Used for reduction reactions.
Major Products Formed
Aminomethyl-oxane-2,3,4,5-tetrol: Formed by the reduction of the azido group.
Triazole Derivatives: Formed by cycloaddition reactions with alkynes.
Scientific Research Applications
6-(Azidomethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a precursor for triazole derivatives.
Biology: Utilized in bioconjugation techniques for labeling biomolecules and studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Azidomethyl)oxane-2,3,4,5-tetrol is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with glucose, galactose, L-altrose, and other monosaccharides to highlight structural and functional differences.
Table 1: Structural Comparison
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 6-(Azidomethyl)oxane-2,3,4,5-tetrol | (2S,3R,4S,5S,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol | C₆H₁₁N₃O₅ | 205.169 | Azidomethyl (-CH₂N₃) |
| α-D-Glucose | (3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | C₆H₁₂O₆ | 180.16 | Hydroxymethyl (-CH₂OH) |
| D-Galactose | (3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | C₆H₁₂O₆ | 180.16 | Hydroxymethyl (-CH₂OH) |
| L-Altrose | (3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | C₆H₁₂O₆ | 180.16 | Hydroxymethyl (-CH₂OH) |
Key Observations :
- Azidomethyl vs. Hydroxymethyl : The azidomethyl group in 6-(Azidomethyl)oxane-2,3,4,5-tetrol replaces the hydroxymethyl group found in glucose, galactose, and L-altrose. This substitution introduces nitrogen-rich functionality, altering reactivity and stability .
- Stereochemistry : While glucose and galactose differ in stereochemistry at C4 (glucose: equatorial -OH; galactose: axial -OH), the azide derivative retains glucose’s stereochemistry at positions 2–5 .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Reactivity : The azide group enables "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition), a feature absent in other hexoses .
- Stability Risks : Azides can decompose explosively under high heat or mechanical shock, requiring careful handling compared to naturally occurring sugars .
6-(Azidomethyl)oxane-2,3,4,5-tetrol
Biological Activity
6-(Azidomethyl)oxane-2,3,4,5-tetrol is a compound of interest in biochemical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and existing research findings.
Chemical Structure and Properties
The molecular structure of 6-(Azidomethyl)oxane-2,3,4,5-tetrol is characterized by the presence of an azidomethyl group attached to a tetraol backbone. This structure allows for various interactions with biological macromolecules, which can be leveraged in therapeutic and diagnostic applications.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : Approximately 205.17 g/mol
The biological activity of 6-(Azidomethyl)oxane-2,3,4,5-tetrol is primarily attributed to its ability to interact with enzymes and other biomolecules. The azido group can participate in click chemistry reactions, facilitating bioconjugation processes essential for developing glycoproteins and other biomolecules .
Enzymatic Interactions
Research indicates that compounds similar to 6-(Azidomethyl)oxane-2,3,4,5-tetrol can serve as substrates or inhibitors in enzymatic reactions. For instance:
- Glycosidase Activity : The compound has been studied for its potential to visualize glycosidase activity through fluorescent properties. This allows researchers to monitor enzyme kinetics and mechanisms involving glycosidases.
Case Studies
Bioconjugation and Drug Development
The ability of 6-(Azidomethyl)oxane-2,3,4,5-tetrol to undergo click chemistry makes it a valuable tool in drug development. It can be used to create targeted drug delivery systems or to label biomolecules for imaging studies.
Potential Therapeutic Uses
Given its structural characteristics and biological activities:
- Antimicrobial Research : There is potential for exploring this compound in developing new antimicrobial agents.
- Cancer Therapy : The compound's ability to modify biomolecules could be investigated for targeted cancer therapies.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Azido-6-deoxy-D-glucopyranose | Azido group at C-6 | Used in glycosidase activity visualization |
| D-glucose | Fully hydroxylated glucose | Primary energy source in biological systems |
| 2-Azido-2-deoxy-D-glucose | Azido group at C-2 | Used in metabolic studies |
| 1-Azido-1-deoxy-D-glucose | Azido group at C-1 | Different reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
